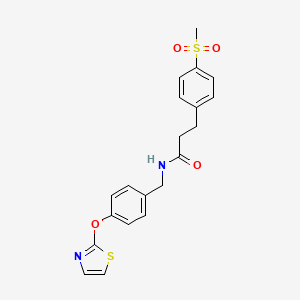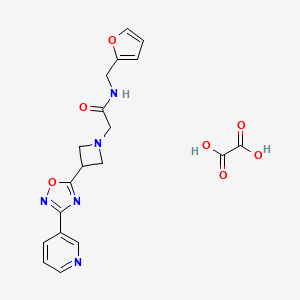![molecular formula C9H13FN2O B2894446 (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol CAS No. 1867629-49-9](/img/structure/B2894446.png)
(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol” is a chemical compound with the CAS Number: 1867629-49-9 . It has a molecular weight of 184.21 . The IUPAC name for this compound is (S)-2- ( (3-fluoropyridin-2-yl) (methyl)amino)propan-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13FN2O/c1-7(6-13)12(2)9-8(10)4-3-5-11-9/h3-5,7,13H,6H2,1-2H3/t7-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Antibacterial Agents : Compounds with a structure similar to (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol have been explored for their antibacterial properties. For instance, a study by Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, showing significant in vitro and in vivo antibacterial activity, potentially more active than existing drugs like enoxacin (Egawa et al., 1984).
Nucleoside Analogues : Another area of research involves nucleoside analogues, where compounds structurally related to (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol have been studied. Sun et al. (2006) explored the synthesis of a nucleoside analogue with a fluorine substituent, which is important in medicinal chemistry for developing new drugs (Sun et al., 2006).
Src Kinase Inhibition and Anticancer Activity : Sharma et al. (2010) investigated derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol for their inhibitory activity against Src kinase and anticancer activity on human breast carcinoma cells. This study underscores the potential of compounds similar to (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol in cancer treatment (Sharma et al., 2010).
PET Imaging Studies : Livni et al. (1992) synthesized a fluorine-labeled compound for positron emission tomography (PET) imaging studies in rabbits, demonstrating the importance of fluorinated compounds in medical imaging (Livni et al., 1992).
Beta-Adrenoceptor Blocking Agents : Rzeszotarski et al. (1979) synthesized 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which are structurally similar to the compound , for their potential use as beta-adrenoceptor blocking agents. This research contributes to the understanding of cardiovascular drugs (Rzeszotarski et al., 1979).
Carbohydrate Analysis : In analytical chemistry, compounds like (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol are used for carbohydrate analysis. Cai et al. (2014) used a related compound as a fluorescent tag for sensitive detection of monosaccharides (Cai et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-[(3-fluoropyridin-2-yl)-methylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O/c1-7(6-13)12(2)9-8(10)4-3-5-11-9/h3-5,7,13H,6H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQPKOCSXTYZBW-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)C1=C(C=CC=N1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N(C)C1=C(C=CC=N1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol | |
CAS RN |
1867629-49-9 |
Source


|
| Record name | (2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2894363.png)

![4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide](/img/structure/B2894366.png)
![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2894368.png)


![2-amino-4-(5-ethoxy-4-isopropoxy-1,3-cyclohexadienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2894371.png)


![Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride](/img/structure/B2894375.png)



